molecular formula C6H8N2O2S B1148153 Thiazolylalanine CAS No. 136010-41-8

Thiazolylalanine

Cat. No. B1148153
CAS RN: 136010-41-8
M. Wt: 172.2
InChI Key:
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Description

Thiazolylalanine is a non-proteinogenic amino acid . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

Thiazolylalanine is used in organic transformations and has been found to function as an enantioselective catalyst for an intramolecular Stetter reaction . It is also used in the production of dermal proteins by fibroblasts .


Molecular Structure Analysis

The molecular formula of Thiazolylalanine is C6H8N2O2S . It has an average mass of 172.205 Da and a monoisotopic mass of 172.030655 Da .


Chemical Reactions Analysis

Thiazolylalanine has been found to function as an enantioselective catalyst for an intramolecular Stetter reaction . It has also been used to stimulate the production of dermal proteins by fibroblasts .


Physical And Chemical Properties Analysis

Thiazolylalanine has a density of 1.4±0.1 g/cm3, a boiling point of 353.3±32.0 °C at 760 mmHg, and a flash point of 167.5±25.1 °C . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds .

Scientific Research Applications

  • Catalysis in Organic Synthesis : Thiazolylalanine derivatives have been used as enantioselective catalysts in organic synthesis, such as in the intramolecular Stetter reaction and intermolecular aldehyde-imine cross-couplings, achieving high yields and enantiomeric excesses. This application highlights the compound's role in facilitating specific, asymmetric chemical reactions (Mennen, Tran-Dube, Imbriglio, & Miller, 2005); (Mennen, Gipson, Kim, & Miller, 2005).

  • Organometallic Chemistry : In the field of organometallic chemistry, thiazolylalanine-based peptide salts have been used to form novel organometallic complexes with rhodium and ruthenium. These complexes represent the first examples of thiazolylalanine-2-ylidene metal bioconjugates, indicating the compound's utility in creating new materials and catalysts (Lemke & Metzler-Nolte, 2011).

  • Medicinal Chemistry : Thiazole, a core structure related to thiazolylalanine, plays a crucial role in medicinal chemistry. It is present in various therapeutically significant compounds, demonstrating a range of biological activities such as antimicrobial, antiretroviral, antifungal, and anticancer properties. This underscores the importance of thiazole and its derivatives in drug discovery and development (Chhabria, Patel, Modi, & Brahmkshatriya, 2016).

  • Biological and Therapeutic Applications : Thiazolylalanine derivatives have been explored for their potential in various biological and therapeutic applications, such as in programmed cell death through caspase-3 mediation, indicating their potential use in cancer treatment and other medical applications (Gupta, Nigam, Avasthi, Sharma, Ateeq, & Verma, 2019).

  • Fluorescent Probes and Sensitizers : Cyanine dyes based on thiazolylalanine, like thiazole orange, have been used in the development of fluorogenic probes and sensitizers. These compounds are particularly useful in biological imaging and diagnostics due to their photostability and selective binding properties (Shank, Pham, Waggoner, & Armitage, 2013); (Guan, Zhao, Sun, Deng, & Wang, 2020).

  • Corrosion Inhibition : Thiazole derivatives, including those related to thiazolylalanine, have been studied for their role in corrosion inhibition. Their ability to form complexes with metals and inhibit corrosion makes them useful in industrial applications (Khaled & Amin, 2009).

Mechanism of Action

While the exact mechanism of action of Thiazolylalanine is not clear, it is known to stimulate the production of dermal proteins by fibroblasts .

Safety and Hazards

Thiazolylalanine should be handled with care to avoid dust formation and contact with skin and eyes. It is advised to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Thiazolylalanine has been shown to have potential in the treatment of visible signs of aging. It has been found to increase the production of dermal proteins by fibroblasts, offering a superior alternative to currently available technologies for improving epidermal and dermal parameters that change during aging and photodamage .

properties

IUPAC Name

(2S)-2-amino-3-(1,3-thiazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c7-5(6(9)10)1-4-2-11-3-8-4/h2-3,5H,1,7H2,(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZIGVCQRXJYQD-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(N=CS1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90152461
Record name Thiazolylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiazolylalanine

CAS RN

119433-80-6
Record name Thiazolylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119433806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiazolylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THIAZOLYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VTL1Y3S44B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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